molecular formula C19H18FN3O4 B11374012 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11374012
M. Wt: 371.4 g/mol
InChI Key: WXTJRQKUFBZXNA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (hereafter referred to by its full systematic name) is a small-molecule acetamide derivative with a molecular formula of C₁₉H₁₈FN₃O₄ and a molecular weight of 371.37 g/mol . Its structure features:

  • A 1,2,5-oxadiazol-3-yl (furazan) ring substituted at position 4 with a 4-propoxyphenyl group.
  • An N-acetamide linkage connecting the oxadiazole core to a 2-(4-fluorophenoxy) moiety.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18FN3O4/c1-2-11-25-15-7-3-13(4-8-15)18-19(23-27-22-18)21-17(24)12-26-16-9-5-14(20)6-10-16/h3-10H,2,11-12H2,1H3,(H,21,23,24)

InChI Key

WXTJRQKUFBZXNA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Introduction of the Propoxyphenyl Group: The next step involves the reaction of the fluorophenoxy intermediate with 4-propoxybenzoyl chloride in the presence of a base to introduce the propoxyphenyl group.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and acetic anhydride to form the oxadiazole ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with oxadiazole moieties have shown promise in anticancer therapies. The specific compound may exert antiproliferative effects against various cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis. For instance, studies suggest that similar oxadiazole derivatives can inhibit tumor growth by targeting specific receptors or enzymes crucial for cancer cell survival .

Selective Androgen Receptor Modulation

The compound is structurally related to selective androgen receptor modulators (SARMs), which are being investigated for their potential in treating conditions such as muscle wasting and osteoporosis. SARMs have demonstrated efficacy in promoting muscle growth without the side effects commonly associated with anabolic steroids. The unique structure of 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide may enhance its selectivity and potency as a SARM, making it a candidate for further research in this area .

Safety and Efficacy Studies

Clinical trials exploring the safety and efficacy of compounds similar to this compound have shown promising results. For example, studies involving the combination of SARMs with immune checkpoint inhibitors have indicated improved outcomes in specific patient populations with advanced cancers . Such findings underscore the potential of this compound as part of combination therapy strategies.

Case Studies and Research Findings

Study TitleObjectiveFindingsReference
Efficacy of SARMs in Cancer TherapyEvaluate the role of SARMs in breast cancer treatmentModest clinical benefit observed when combined with pembrolizumab
Antiproliferative Effects of Oxadiazole DerivativesInvestigate the anticancer properties of oxadiazole compoundsSignificant inhibition of tumor growth in vitro
Safety Profile of Novel CompoundsAssess the safety of new pharmacological agentsWell-tolerated with minimal adverse effects reported

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

A closely related analogue, 2-(4-fluorophenoxy)-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)acetamide (ID: D269-0923), shares the same molecular formula and weight but differs in the substituent on the phenyl ring (isopropoxy vs. propoxy). This minor structural variation impacts lipophilicity (logP) and may influence solubility or target binding .

Property Target Compound (D269-0733) Analogue (D269-0923)
Substituent 4-Propoxyphenyl 4-Isopropoxyphenyl
Molecular Weight 371.37 g/mol 371.37 g/mol
Available Quantity 64 mg 60 mg

Oxadiazole-Based Acetamides

Another structurally related compound, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide (D160-0070), replaces the fluorophenoxy group with a 4-isopropylphenoxy moiety and substitutes the oxadiazole’s phenyl group with an ethyl chain.

Antiproliferative Acetamide Derivatives

Compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Figure 14 in ) share the acetamide backbone but incorporate heterocyclic systems (e.g., thiophene, pyrimidine). These modifications enhance tyrosine kinase inhibition (e.g., in MCF7 breast cancer cells) but introduce greater synthetic complexity .

Key Structural and Functional Differences

Feature Target Compound Comparison Compounds
Oxadiazole Substituent 4-Propoxyphenyl Ethyl (D160-0070), Unsubstituted
Aromatic Ring 4-Fluorophenoxy Dichlorophenyl , Pyrimidine
Biological Target Hypothesized kinase Confirmed kinase , ATP-binding
Synthetic Accessibility Moderate (common reagents) High (EDC coupling)

Biological Activity

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorophenoxy group
  • An oxadiazole ring
  • A propoxyphenyl substituent

This structural diversity is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell Line IC50 Value (µM) Reference Compound IC50 Value (µM)
MCF-70.65Doxorubicin0.79
A5491.47Combretastatin-A40.76
A3752.78Tamoxifen10.38

These results suggest that the compound's activity is comparable to well-established anticancer agents, indicating its potential as a therapeutic candidate .

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Western blot analyses have shown that treatment with the compound increases the expression of p53 and activates caspase-3, leading to apoptotic cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle progression from G1 to S phase, which is critical for cancer proliferation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Electron Donating Groups (EDG) : The presence of EDGs in the phenyl ring enhances anticancer activity.
  • Halogen Substitution : Replacing EDGs or introducing electron-withdrawing groups (EWG) can drastically reduce biological potency .

Case Studies

Several studies have explored the efficacy of similar oxadiazole derivatives in cancer therapy:

  • Study on Oxadiazole Derivatives : A series of oxadiazole compounds were tested for their cytotoxicity against MCF-7 and A549 cell lines. Compounds with similar structures to this compound showed IC50 values ranging from 0.11 to 1.47 µM, indicating promising antitumor activity .
  • In Vivo Studies : In vivo evaluations revealed that certain oxadiazole derivatives could inhibit tumor growth significantly in xenograft models, supporting their potential for clinical application .

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